molecular formula C16H17ClN4O3 B1433537 [3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1352506-14-9

[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No. B1433537
CAS RN: 1352506-14-9
M. Wt: 348.78 g/mol
InChI Key: KRCGOZSDOJZJBM-UHFFFAOYSA-N
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Description

“[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid” is a complex organic compound with the molecular formula C16H17ClN4O3 . It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a chlorophenyl group, which is a type of aromatic ring often found in organic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17ClN4O3/c17-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-15(22)21(18-14)11-16(23)24/h1-5,10H,6-9,11H2,(H,23,24) . This code provides a detailed description of the compound’s molecular structure .

Scientific Research Applications

Overview of Arylpiperazine Derivatives

Arylpiperazine derivatives, encompassing a range of compounds including the specified chemical structure, have found clinical applications mainly in the treatment of depression, psychosis, or anxiety. These derivatives, including nefazodone and trazodone, undergo extensive pre-systemic and systemic metabolism, resulting in metabolites with various receptor-related effects, particularly on serotonin receptors. This metabolic pathway and the physiological and pathological factors affecting the metabolite-to-parent drug ratios highlight the complexity of arylpiperazine derivative pharmacokinetics and their pharmacological actions (S. Caccia, 2007).

Piperazine Derivatives in Drug Development

Piperazine, a core structure in many pharmacologically active compounds, is instrumental in the design of drugs with a wide therapeutic range. Modifications to the piperazine nucleus have led to the development of molecules with significant medicinal potential, including central nervous system agents, anticancer, cardio-protective agents, and more. The flexibility of the piperazine scaffold in drug discovery, alongside modifications to substituents, significantly impacts the pharmacokinetic and pharmacodynamic profiles of the resultant molecules, underscoring the scaffold's broad utility in medicinal chemistry (A. Rathi et al., 2016).

Interaction with Dopamine Receptors

The exploration of piperazine derivatives, including the specified compound, in the context of dopamine receptor interaction is noteworthy. These derivatives exhibit potential in enhancing memory through their action on D1–4 dopamine receptors. The review proposes that the cognitive effects of certain peptides might be mediated by dopamine, with implications for the clinical relevance of piperazine derivatives in treatments that affect the renin-angiotensin system and the dopaminergic pathway (J. Braszko, 2010).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated potent anti-mycobacterial properties, with several molecules exhibiting activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the importance of piperazine as a core structure in developing anti-TB molecules and underlines the potential of these derivatives in addressing the need for new therapeutic options against tuberculosis (P. Girase et al., 2020).

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-15(22)21(18-14)11-16(23)24/h1-5,10H,6-9,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCGOZSDOJZJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
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[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
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[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
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[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
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[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 6
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid

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